{[4-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine
Description
{[4-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine is a tertiary amine characterized by a benzyloxy-substituted aromatic ring and a branched alkyl chain (2-methylpropyl, or isobutyl) attached to the nitrogen atom. Its molecular formula is C₁₈H₂₁NO, with a molecular weight of 267.36 g/mol (calculated). The benzyloxy group (C₆H₅CH₂O-) contributes significant lipophilicity, while the isobutyl group introduces steric bulk.
Properties
IUPAC Name |
2-methyl-N-[(4-phenylmethoxyphenyl)methyl]propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-15(2)12-19-13-16-8-10-18(11-9-16)20-14-17-6-4-3-5-7-17/h3-11,15,19H,12-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWQIMEGUMHKRFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC=C(C=C1)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of 4-(Benzyloxy)benzaldehyde: This can be achieved by reacting 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate.
Reductive Amination: The 4-(Benzyloxy)benzaldehyde is then subjected to reductive amination with 2-methylpropylamine in the presence of a reducing agent like sodium triacetoxyborohydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
{[4-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation at the benzylic position typically yields benzoic acid derivatives, while reduction of nitro groups results in amines.
Scientific Research Applications
{[4-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of {[4-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
a. Ethoxy vs. Benzyloxy Substituents
- (4-Ethoxyphenyl)methylamine (CAS: 869943-88-4, C₁₃H₂₁NO, MW: 207.31 g/mol ): The ethoxy group (-OCH₂CH₃) is smaller and less lipophilic than benzyloxy. Impact: Reduced molecular weight and logP compared to the benzyloxy analog. Likely higher solubility in polar solvents.
- {[4-(Methylsulfanyl)phenyl]methyl}(propan-2-yl)amine (CAS: 85903-66-8 ): Methylsulfanyl (-SCH₃) is electron-donating and moderately hydrophobic.
b. Benzyloxy vs. tert-Butylphenyl Groups
- BF 421-6 ([3-(4-tert-butylphenyl)-2-methylpropyl]bis(2-hydroxypropyl)amine) and BF 421-7 (3-(4-tert-butylphenyl)-2-methylpropylamine) :
- The tert-butyl group provides extreme hydrophobicity and steric hindrance.
- Impact : Increased resistance to metabolic degradation compared to benzyloxy derivatives, making them suitable for pesticidal applications.
Alkyl Chain Variations on the Amine Nitrogen
a. Isobutyl (2-Methylpropyl) vs. Propyl
- {[4-(Benzyloxy)phenyl]methyl}(propyl)amine (CAS: 869953-23-1 ): Linear propyl chain reduces steric hindrance. Impact: Potentially higher reactivity in nucleophilic reactions or metal coordination compared to the isobutyl analog.
b. Isobutyl vs. Isopropyl
Hybrid Structural Analogs
- {[4-(Propan-2-yl)phenyl]methyl}(pyridin-4-ylmethyl)amine (CAS: 883534-29-0 ): Pyridinylmethyl group introduces basicity and hydrogen-bonding capability.
Physicochemical and Functional Comparisons
Table 1. Structural and Property Comparison
| Compound Name | Aromatic Substituent | Alkyl Chain | Molecular Weight (g/mol) | Key Properties/Applications |
|---|---|---|---|---|
| Target Compound | Benzyloxy | Isobutyl | 267.36 | High lipophilicity, potential extractant |
| (4-Ethoxyphenyl)methylamine | Ethoxy | Isobutyl | 207.31 | Moderate solubility in polar solvents |
| {[4-(Methylsulfanyl)phenyl]methyl}(propan-2-yl)amine | Methylsulfanyl | Isopropyl | 209.35 | Metal coordination via sulfur |
| BF 421-6 | 4-tert-Butylphenyl | 2-Methylpropyl | 340.48 (estimated) | Pesticidal metabolite |
Biological Activity
{[4-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine is a synthetic organic compound characterized by a benzyloxy group attached to a phenyl ring and an amine functional group. Its unique molecular structure suggests potential applications in medicinal chemistry, particularly in the development of pharmaceutical agents. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and potential therapeutic applications.
Structural Characteristics
The compound has the molecular formula CHNO, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The structural features include:
- Benzyloxy Group : Enhances lipophilicity and facilitates binding to hydrophobic pockets in target proteins.
- Amine Functional Group : Capable of forming hydrogen bonds and ionic interactions with various biomolecules.
The biological activity of this compound involves several mechanisms:
- Enzyme Interaction : The compound can modulate enzyme activity by binding to active sites, either inhibiting or activating enzymatic functions depending on the context .
- Receptor Binding : It interacts with specific receptors, influencing cellular signaling pathways. For instance, it has been shown to affect epidermal growth factor receptor (EGFR) tyrosine kinases, which are crucial for cell proliferation and differentiation .
- Oxidation and Reduction Reactions : The benzylic hydrogens are susceptible to free radical attacks, leading to oxidation reactions that may alter cellular redox states .
The compound exhibits significant biochemical properties:
- Cellular Effects : It influences cell signaling pathways and gene expression. Studies indicate that it can modulate cellular metabolism and affect the viability of various cell lines such as Vero and HepG2 cells .
- Metabolic Pathways : Involvement in metabolic pathways mediated by cytochrome P450 enzymes has been noted, indicating its potential for drug metabolism .
Case Studies
- Antimycobacterial Activity : Research has shown that derivatives of this compound exhibit activity against Mycobacterium tuberculosis (Mtb), with some analogs demonstrating minimum inhibitory concentrations (MICs) in the low micromolar range . This suggests potential for developing new treatments for tuberculosis.
- PPARα Agonism : Studies have indicated that compounds similar to this compound can act as agonists for PPARα, leading to beneficial effects such as reduced inflammation and improved metabolic profiles .
Dosage Effects in Animal Models
Research indicates that the effects of this compound vary significantly with dosage:
- Low Doses : May enhance enzyme activity and promote beneficial cellular processes.
- High Doses : Can lead to oxidative stress and cellular damage, highlighting the importance of dosage in therapeutic applications .
Comparative Analysis
The following table summarizes key characteristics and biological activities of related compounds:
| Compound Name | Structural Features | Unique Properties | Biological Activity |
|---|---|---|---|
| 4-Benzyloxyaniline | Aniline derivative with benzyloxy group | Used in dye synthesis | Limited biological activity |
| 2-Methyl-4-benzylaniline | Methyl substitution on benzylaniline | Exhibits neuroprotective effects | Moderate activity against neurodegeneration |
| 1-(4-Benzyloxyphenyl)-N,N-dimethylmethanamine | Dimethylated amine derivative | Higher potency in receptor binding | Potentially enhanced pharmacological effects |
| This compound | Benzyloxy group with propylamine | Versatile interactions with molecular targets | Promising antimycobacterial activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
